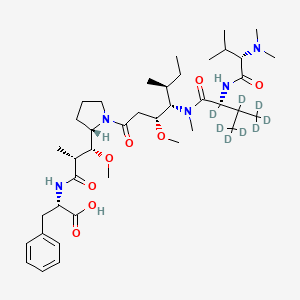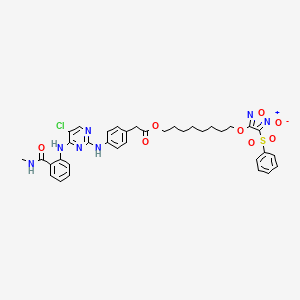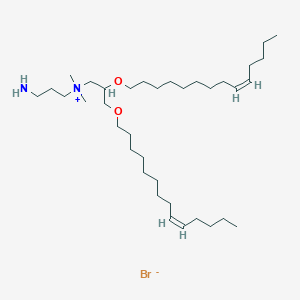
(+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VC1052 is a component of Vaxfectin, a cationic lipid-based adjuvant used in plasmid DNA- and protein-based vaccines . It is known for its ability to enhance the humoral immune response to plasmid DNA-encoded antigens . The molecular formula of VC1052 is C36H73BrN2O2, and it has a molecular weight of 645.88 g/mol .
Analyse Chemischer Reaktionen
VC1052 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized lipid derivatives, while reduction could produce reduced lipid forms.
Wissenschaftliche Forschungsanwendungen
VC1052 has several scientific research applications, including:
Chemistry: Used as a component in the synthesis of lipid-based compounds.
Biology: Employed in the study of lipid interactions with biological membranes.
Medicine: Utilized in the development of vaccines, particularly those based on plasmid DNA and proteins.
Industry: Applied in the formulation of lipid-based drug delivery systems.
Wirkmechanismus
The mechanism of action of VC1052 involves its role as an adjuvant in vaccines. It enhances the immune response by facilitating the delivery of plasmid DNA or protein antigens to immune cells. This process involves the interaction of the cationic lipid with the negatively charged cell membranes, promoting the uptake of the antigen and subsequent activation of the immune response .
Vergleich Mit ähnlichen Verbindungen
VC1052 is unique due to its specific structure and function as a component of Vaxfectin. Similar compounds include other cationic lipids used in vaccine formulations, such as:
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): Another cationic lipid used in gene delivery.
DDA (dimethyldioctadecylammonium bromide): A cationic lipid used in vaccine adjuvants.
DC-Chol (3β-[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol): A cationic cholesterol derivative used in gene delivery.
VC1052 stands out due to its specific application in Vaxfectin and its ability to enhance the immune response to plasmid DNA-encoded antigens .
Eigenschaften
Molekularformel |
C36H73BrN2O2 |
|---|---|
Molekulargewicht |
645.9 g/mol |
IUPAC-Name |
3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C36H73N2O2.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h11-14,36H,5-10,15-35,37H2,1-4H3;1H/q+1;/p-1/b13-11-,14-12-; |
InChI-Schlüssel |
ZLCFGDAOIYFIPN-MJBGKLQRSA-M |
Isomerische SMILES |
CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.[Br-] |
Kanonische SMILES |
CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


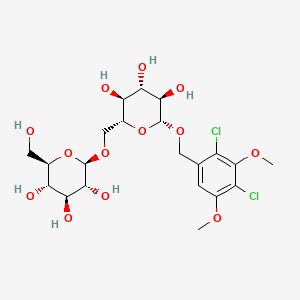
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
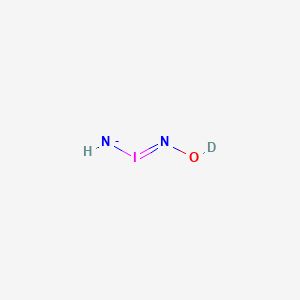
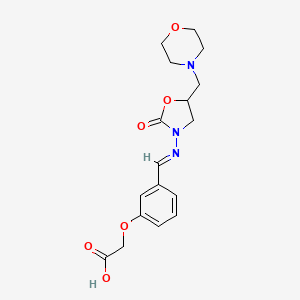

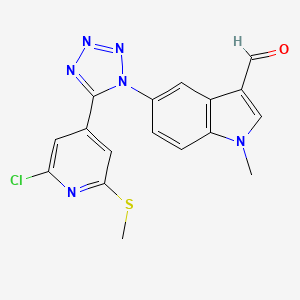
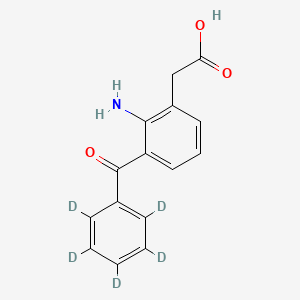
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)

